Pateamine A vs. Silvestrol: 6-Fold Superior Antiviral Potency in Influenza A Virus Replication Assay
In a direct head-to-head comparison using influenza A virus (IAV)-infected A549 cells, Pateamine A (PatA) demonstrated approximately 6-fold greater antiviral potency than silvestrol, with an EC50 of 0.5 nM compared to 3 nM for silvestrol [1]. Furthermore, PatA sustained long-term blockade of IAV replication following drug withdrawal due to its irreversible eIF4A binding, whereas silvestrol's antiviral effects were fully reversible with rapid stress granule dissolution and resumption of viral protein synthesis upon washout [1]. PatA inhibited IAV replication at concentrations that exhibited minimal cytotoxicity, while silvestrol's antiviral effects were invariably associated with cytotoxicity in this system [1].
| Evidence Dimension | Antiviral potency (EC50) against influenza A virus replication |
|---|---|
| Target Compound Data | EC50 = 0.5 nM |
| Comparator Or Baseline | Silvestrol: EC50 = 3 nM |
| Quantified Difference | 6-fold greater potency (0.5 nM vs. 3 nM) |
| Conditions | A549 human lung epithelial cells infected with influenza A virus (IAV); antiviral activity measured by viral protein synthesis inhibition and replication blockade |
Why This Matters
For antiviral research programs, PatA provides superior potency and irreversible target engagement compared to silvestrol, enabling sustained viral suppression even after compound washout—a critical advantage in experimental designs requiring durable translation inhibition.
- [1] Slaine PD, Kleer M, Smith NK, Khaperskyy DA, McCormick C. Stress Granule-Inducing Eukaryotic Translation Initiation Factor 4A Inhibitors Block Influenza A Virus Replication. Viruses. 2017;9(12):388. View Source
